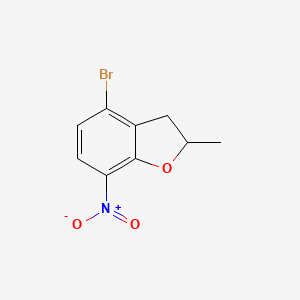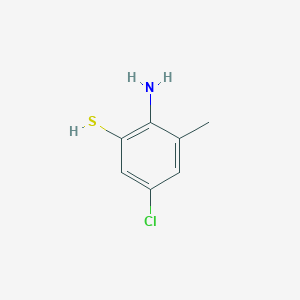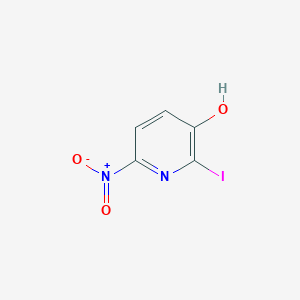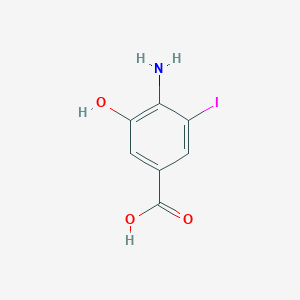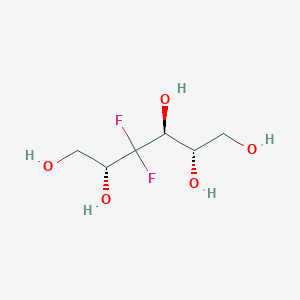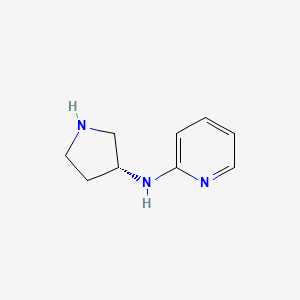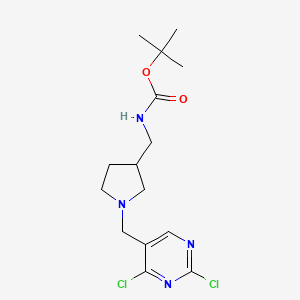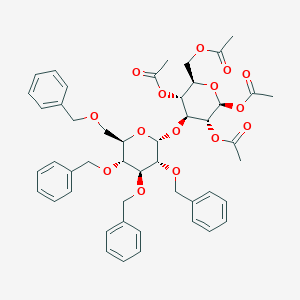
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex carbohydrate derivative. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate-based molecules. Its structure includes multiple benzyl and acetyl protecting groups, which are essential for selective reactions in multi-step synthetic processes.
Vorbereitungsmethoden
The synthesis of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose derivative undergoes glycosylation to form the desired disaccharide structure.
Deprotection: The final step involves the selective removal of protecting groups to yield the target compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific groups with others, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like NaBH4 (Sodium borohydride).
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other protected glucose derivatives such as:
- 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl trichloroacetimidate
- 2-C-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl) ethyne
These compounds share similar protecting groups and are used in similar synthetic applications. 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is unique in its specific structure and the particular reactions it undergoes.
Eigenschaften
Molekularformel |
C48H54O15 |
|---|---|
Molekulargewicht |
870.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C48H54O15/c1-31(49)54-30-40-42(58-32(2)50)44(46(59-33(3)51)48(62-40)60-34(4)52)63-47-45(57-28-38-23-15-8-16-24-38)43(56-27-37-21-13-7-14-22-37)41(55-26-36-19-11-6-12-20-36)39(61-47)29-53-25-35-17-9-5-10-18-35/h5-24,39-48H,25-30H2,1-4H3/t39-,40-,41-,42-,43+,44+,45-,46-,47-,48-/m1/s1 |
InChI-Schlüssel |
LXLVZNXEYURWIV-BGSAPFNFSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


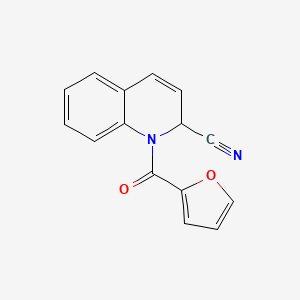
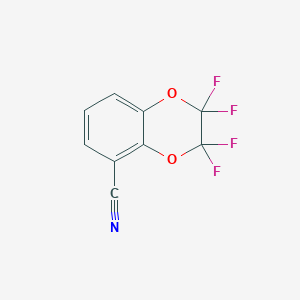
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
